

Application Notes and Protocols: Experimental Design for ^{13}C Labeling with L-Mannose

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Compound of Interest

Compound Name: *L-(-)-Mannose- ^{13}C -1*

Cat. No.: B12402712

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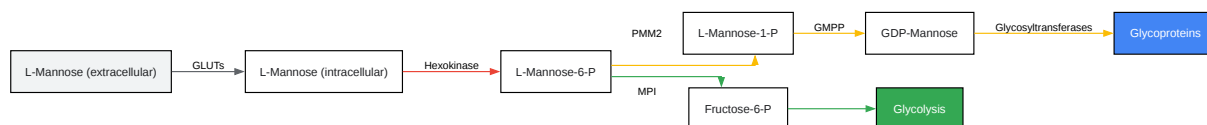
Introduction

Stable isotope labeling with ^{13}C -L-Mannose is a powerful technique for tracing the metabolic fate of this crucial monosaccharide. L-Mannose, a C-2 epimer of glucose, plays a significant role in glycosylation and has emerging implications in cancer metabolism and immune regulation.^{[1][2][3][4][5]} By introducing ^{13}C -labeled L-Mannose into cellular or in vivo systems, researchers can meticulously track its incorporation into various metabolic pathways, including glycoprotein synthesis and central carbon metabolism. This allows for the quantification of metabolic flux and provides invaluable insights into cellular physiology and disease states.

These application notes provide detailed protocols for designing and executing ^{13}C -L-Mannose labeling experiments, primarily focusing on mammalian cell culture systems. The methodologies described can be adapted for various research applications, from fundamental metabolic studies to preclinical drug development.

Metabolic Pathways of L-Mannose

Upon entering the cell, L-Mannose is phosphorylated by hexokinase to L-Mannose-6-phosphate. This intermediate is a key branch point. It can be converted to Mannose-1-phosphate, leading to the synthesis of GDP-Mannose and subsequent incorporation into glycoproteins. Alternatively, it can be isomerized to Fructose-6-phosphate by phosphomannose isomerase (MPI), thereby entering the glycolytic pathway.



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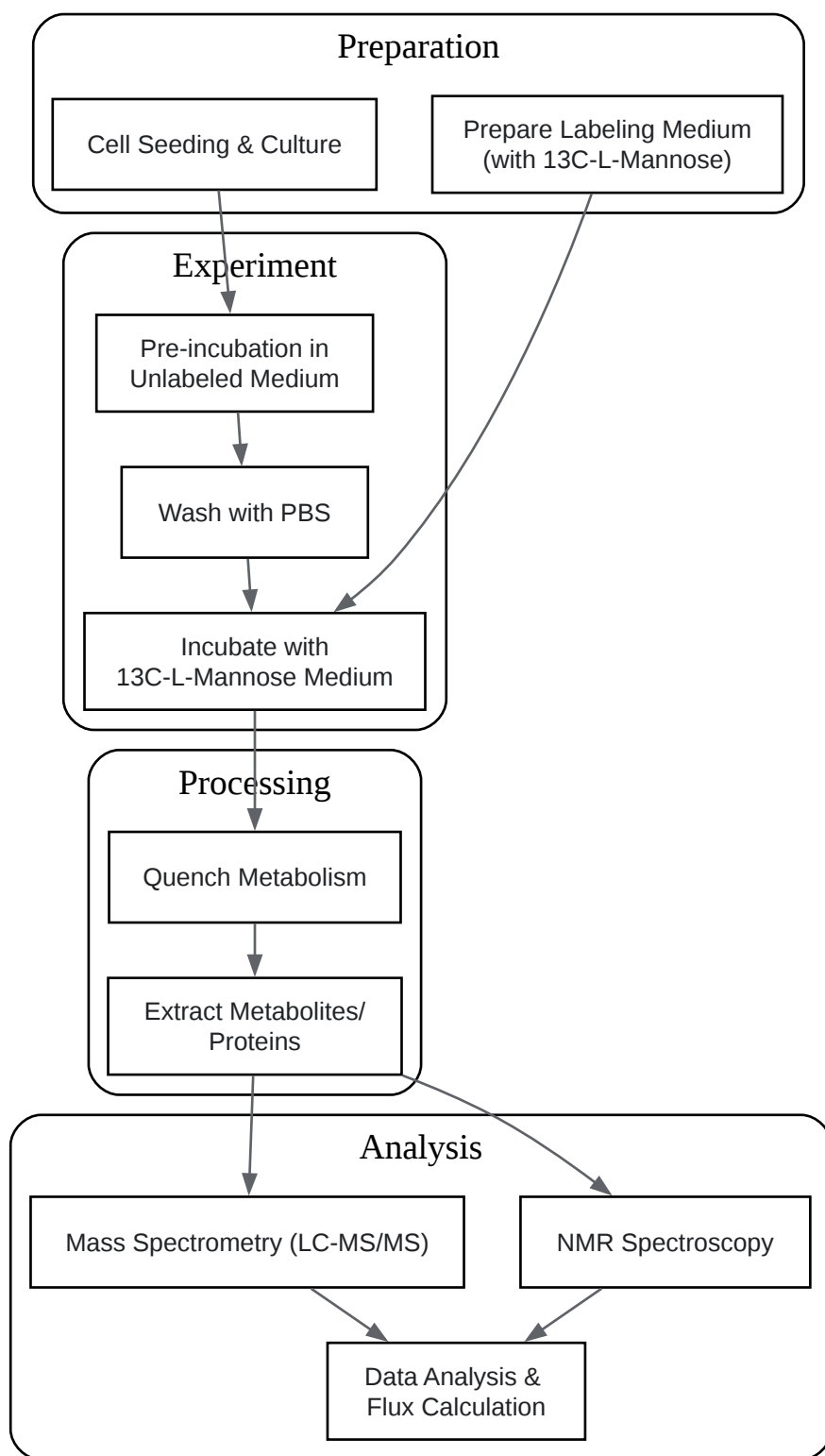
Caption: Metabolic fate of L-Mannose. (Within 100 characters)

Experimental Design and Protocols

A successful ^{13}C -L-Mannose labeling experiment requires careful planning, from cell culture preparation to sample analysis. The following protocols provide a general framework that can be optimized for specific cell types and research questions.

Experimental Workflow Overview

The general workflow for a ^{13}C -L-Mannose labeling experiment involves several key stages: cell culture and media preparation, the labeling experiment itself, quenching and extraction of metabolites or proteins, and finally, analysis by mass spectrometry or NMR.



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